The anti-inflammatory activity of 4-Methoxyhonokiol, a compound related to 4-Methoxyphenethyl bromide, has been attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression in macrophages. This effect is mediated through the down-regulation of the JNK and p38 MAP kinase signal pathways and inhibition of NF-kappaB activation1. Similarly, derivatives of 4-Methoxyphenethyl bromide, such as N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides, have shown inhibitory activity against acetylcholinesterase, suggesting a competitive inhibition mechanism that forms an irreversible enzyme-inhibitor complex4. These findings indicate that the compound and its derivatives can modulate key signaling pathways and enzymes, which is crucial for their therapeutic potential.
In pharmacology, 4-Methoxyphenethyl bromide derivatives have demonstrated significant biological activities. For instance, 2-Bromo-4'-methoxychalcone and 2-Iodo-4'-methoxychalcone have been shown to prevent the progression of hyperglycemia and obesity via activation of AMPK in diet-induced obese mice3. Additionally, bromido[3-ethyl-4-aryl-5-(2-methoxypyridin-5-yl)-1-propyl-1,3-dihydro-2H-imidazol-2-ylidene]gold(i) complexes with a 4-methoxyphenyl moiety have exhibited promising activity against cancer cell lines, including Cisplatin-resistant ovarian cancer cells5.
In the field of environmental science, the degradation mechanism of 4-bromophenol, a structurally related compound to 4-Methoxyphenethyl bromide, has been investigated. Electrochemical reduction and oxidation have been used to achieve the degradation of 4-bromophenol, with the study proposing pathways based on the reduction and oxidation reactions and demonstrating overall detoxification2.
From a materials science perspective, (4-Methoxyphenyl) methanaminium bromide has been developed for nonlinear optical applications. The crystal structure analysis and intermolecular interactions have been studied, revealing the potential of this compound in optical limiting behavior and third-order nonlinear optical properties7.
In chemistry and drug design, the synthesis and characterization of novel compounds derived from 4-Methoxyphenethyl bromide have been explored. These studies have led to the development of molecules with potential therapeutic applications for Alzheimer’s disease4 and hypolipidemic agents that could increase lipoprotein lipase activity6.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7